

Methyl 3-methylbenzoate (CAS 99-36-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 3-methylbenzoate

Cat. No.: B1205846

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylbenzoate, also known as methyl m-toluate, is an aromatic ester with the chemical formula $C_9H_{10}O_2$.^[1] This colorless liquid possesses a fruity, sweet odor and is utilized in various industrial and research applications.^{[2][3]} It serves as a fragrance and flavoring agent, a solvent in chemical reactions, and a key intermediate in the synthesis of pharmaceuticals and other organic compounds.^{[1][3]} This technical guide provides an in-depth overview of **methyl 3-methylbenzoate**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, spectroscopic data, and a summary of its known and potential biological activities based on structurally related compounds.

Chemical and Physical Properties

Methyl 3-methylbenzoate is characterized by a methyl group and a methyl ester group attached to a benzene ring at the meta position relative to each other.^[3] It is sparingly soluble in water but miscible with many organic solvents.^{[2][3]} A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	99-36-5	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[4]
Appearance	Clear, colorless liquid	[2]
Odor	Fruity, sweet	[2][3]
Boiling Point	113 °C at 27 mmHg	[5]
Density	1.063 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.516	
Solubility	Insoluble in water	
Flash Point	95 °C	

Table 2: Spectroscopic Data Summary

Spectroscopic Technique	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	Signals corresponding to aromatic protons, methyl ester protons, and the methyl group on the benzene ring.
¹³ C NMR (CDCl ₃)	Resonances for the carbonyl carbon, aromatic carbons (with distinct shifts due to substitution), the methyl ester carbon, and the ring-substituted methyl carbon.
Infrared (IR)	Characteristic absorptions for C=O stretching of the ester, C-O stretching, and aromatic C-H stretching.
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of Methyl 3-methylbenzoate via Fischer Esterification

The most common method for synthesizing **methyl 3-methylbenzoate** is the Fischer esterification of 3-methylbenzoic acid (m-toluic acid) with methanol, using a strong acid catalyst such as sulfuric acid.^{[6][7][8]}

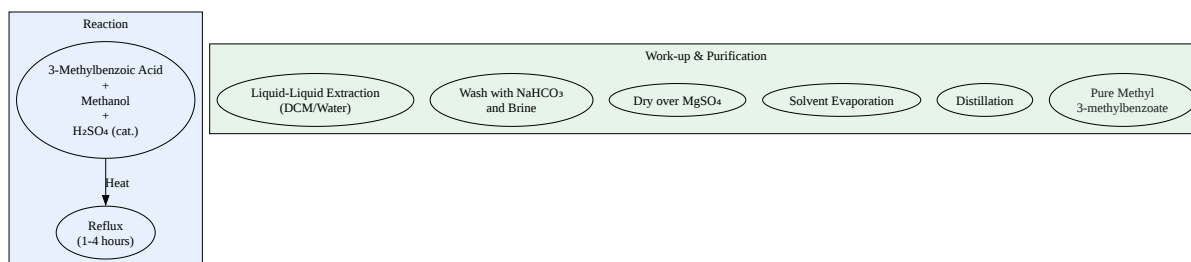
Materials:

- 3-methylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Dichloromethane (or other suitable extraction solvent)
- 0.6 M aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- In a round-bottomed flask, combine 3-methylbenzoic acid and an excess of anhydrous methanol (e.g., for every 1 gram of acid, use approximately 4-8 mL of methanol).^{[6][8]}
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., for every 20 mL of methanol, add 1 mL of concentrated H₂SO₄).^[6]
- Add a few boiling chips and equip the flask with a reflux condenser.
- Heat the mixture to reflux and maintain the reflux for 1-4 hours.^{[6][7]}
- After reflux, cool the reaction mixture to room temperature.
- Transfer the cooled mixture to a separatory funnel containing water.

- Extract the product into an organic solvent like dichloromethane. Shake the funnel, venting frequently, and then separate the organic layer.[8]
- Wash the organic layer sequentially with water, 0.6 M sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), and finally with brine.[8]
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by distillation to yield pure **methyl 3-methylbenzoate**.[3]



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Spectroscopic Analysis

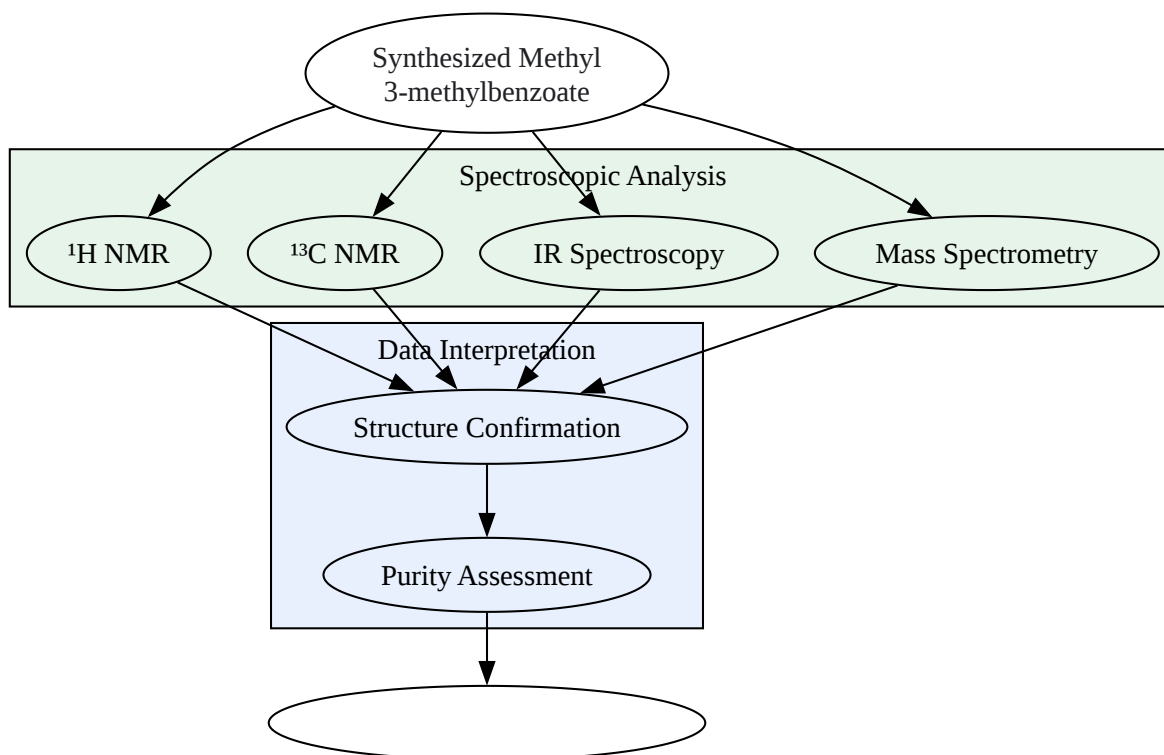
¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet in the aromatic region. The singlet for the methyl ester protons (-OCH₃) will be located upfield, and

the singlet for the methyl group attached to the benzene ring ($-\text{CH}_3$) will be at a slightly different chemical shift.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group will have the largest chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The methyl ester carbon and the ring-attached methyl carbon will be found at lower chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A strong absorption band will be observed for the $\text{C}=\text{O}$ stretch of the ester. Other characteristic bands include $\text{C}-\text{O}$ stretching and aromatic $\text{C}-\text{H}$ stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of **methyl 3-methylbenzoate** (150.17 g/mol). The fragmentation pattern can provide further structural information.



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Biological Activity and Drug Development Potential

While **methyl 3-methylbenzoate** itself has not been extensively studied for its specific biological activities in the context of drug development, research on structurally related benzoic acid and benzoate derivatives provides some insights into its potential pharmacological relevance.

- **Antifungal Activity:** Derivatives of 3-methyl-4-nitrobenzoic acid have been synthesized and evaluated for their antifungal properties against various *Candida* strains.[5] Notably, methyl 3-methyl-4-nitrobenzoate demonstrated significant antifungal activity, suggesting that the **methyl 3-methylbenzoate** scaffold could be a starting point for developing new antifungal agents.[5]

- **Anti-sickling Properties:** Certain benzoic acid derivatives have been investigated for their ability to prevent the polymerization of sickle hemoglobin, a key pathological event in sickle cell disease. The structure-activity relationship studies in this area indicate that the electronic and steric properties of substituents on the benzene ring are crucial for activity.
- **Cytotoxicity:** Studies on methyl benzoate (the parent compound without the 3-methyl group) have evaluated its cytotoxicity against various human cell lines.^{[9][10][11]} These studies provide a baseline for understanding the potential cellular effects of benzoate esters. The toxicity of these compounds appears to be modest, which is a consideration for their use in consumer products and as potential pharmaceutical scaffolds.^{[10][11]}
- **Enzyme Inhibition and Receptor Binding:** The biological activity of many small molecules is mediated through their interaction with enzymes or receptors. While there is no specific data for **methyl 3-methylbenzoate**, the general structure of benzoic acid derivatives allows for a wide range of modifications to target specific biological pathways. For instance, some benzoic acid derivatives have been shown to modulate the activity of the proteostasis network, which is implicated in aging and various diseases.^[12]

The "magic methyl" effect in drug discovery highlights how the addition of a methyl group can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and selectivity.^[13] The 3-methyl group in **methyl 3-methylbenzoate** could therefore play a crucial role in its interaction with biological targets.

Further research is warranted to explore the specific biological activities of **methyl 3-methylbenzoate** and its potential as a lead compound in drug discovery programs.

Safety and Handling

Methyl 3-methylbenzoate is considered a hazardous substance and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may cause respiratory irritation.^{[2][14]} It is harmful if swallowed. When handling this compound, it is essential to wear personal protective equipment, including gloves, safety glasses, and a lab coat.^[14] Work should be conducted in a well-ventilated area or a fume hood.^[14]

Conclusion

Methyl 3-methylbenzoate (CAS 99-36-5) is a versatile aromatic ester with established applications in various industries. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic characteristics. While its specific biological activities in drug development are not yet well-defined, the known activities of structurally related compounds suggest that it may be a valuable scaffold for further investigation in areas such as antifungal and other therapeutic applications. As with any chemical, proper safety precautions must be observed during its handling and use.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 3-acetyl-5-methylbenzoate | Benchchem [benchchem.com]
- 3. chemhume.co.uk [chemhume.co.uk]
- 4. Methyl o-toluate | C₉H₁₀O₂ | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. methyl benzoate, 93-58-3 [thegoodscentcompany.com]

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